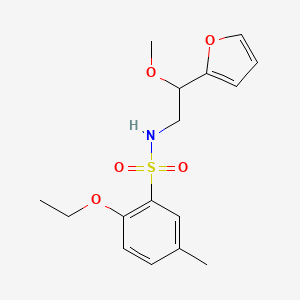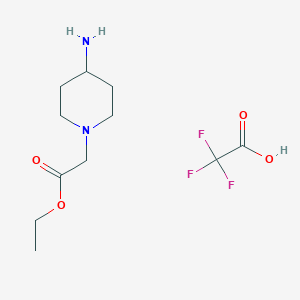![molecular formula C27H29N3O3 B2846046 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320855-83-0](/img/structure/B2846046.png)
6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as XNT or Xanthene-9-carbonyl-piperidinyl-pyridazinone. The purpose of
Wirkmechanismus
The mechanism of action of 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of the enzyme phosphodiesterase 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is an important secondary messenger in the body. By inhibiting PDE5, this compound increases the levels of cGMP, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of cGMP, vasodilation, and increased blood flow. These effects have been found to be beneficial in the treatment of various diseases such as pulmonary arterial hypertension, erectile dysfunction, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its neuroprotective effects. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one. One of the potential directions is to investigate its potential in the treatment of other diseases such as cancer and cardiovascular diseases. Another direction is to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies can be conducted to determine the optimal dosage and administration methods for this compound.
Synthesemethoden
The synthesis method of 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 4-chloro-3-nitropyridine with tert-butylamine and sodium hydride in dimethylformamide. The reaction is then followed by the addition of 1-(9H-xanthene-9-carbonyl)piperidine to the mixture, which leads to the formation of the final product.
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of neuroscience. It has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-27(2,3)23-12-13-24(31)30(28-23)18-14-16-29(17-15-18)26(32)25-19-8-4-6-10-21(19)33-22-11-7-5-9-20(22)25/h4-13,18,25H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMADZBGUPJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2845963.png)

![N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2845969.png)
![2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2845970.png)
![2-(2-Fluorophenoxy)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2845971.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)


![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)
![4-butoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2845983.png)
![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)
